![molecular formula C21H26FN3O3S B6530998 2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946203-32-3](/img/structure/B6530998.png)
2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a piperazine ring, and a sulfonyl group, which are common functional groups in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and fluorophenyl group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring, for example, is often involved in reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make the compound more lipophilic, affecting its solubility in different solvents .Scientific Research Applications
Catalytic Protodeboronation and Alkene Hydromethylation
Reference: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6261
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. In this study, the authors reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Heterocycle Compound Synthesis
Reference: New heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material, was successfully obtained via multiple synthesis steps
Anti-Lung Cancer Activity
Reference: A simplified synthetic route yielded a biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , from commercially available starting materials (2-bromo-4-methoxyphenol and para-fluorophenylacetylene). This compound was studied for its anticancer activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-17-3-2-4-20(15-17)24-10-12-25(13-11-24)29(27,28)14-9-23-21(26)16-18-5-7-19(22)8-6-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRISDIUGZLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)acetamide |
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